Ethyl 3-(4-cyanophenyl)propynoate
Description
Ethyl 3-(4-cyanophenyl)propynoate is an organic ester characterized by a propargyl (alkyne) backbone linked to a 4-cyanophenyl substituent. Its molecular formula is C₁₂H₉NO₂, featuring a rigid sp-hybridized triple bond between the carbonyl group and the aromatic ring. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals and agrochemicals due to its reactivity in cycloadditions and cross-coupling reactions . Its structural rigidity, conferred by the triple bond, distinguishes it from analogous propenoate (double bond) and propanoate (single bond) derivatives, influencing both its chemical behavior and physical properties.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
ethyl 3-(4-cyanophenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H9NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2H2,1H3 |
InChI Key |
IJCXWXPSKQWCBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Physical and Spectroscopic Properties
- Boiling Points: this compound: Estimated ~120–130°C (lower than oxo derivatives due to reduced polarity). Ethyl 3-(4-cyanophenyl)-3-oxopropionate: 140°C .
- Mass Spectrometry: Propynoates lack the characteristic halogen loss seen in propenoates and propanoates due to restricted orbital alignment .
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